6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine
Description
Systematic IUPAC Nomenclature and Structural Classification
The compound 6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b]thiazine belongs to the class of fused bicyclic heterocycles. Its IUPAC name is derived from its structural framework, which consists of a pyrazine ring fused to a thiazine ring. The numbering system prioritizes the thiazine moiety as the base component, with the pyrazine ring fused at positions 2 and 3. The prefix "3,4-dihydro-2H-" indicates partial saturation of the thiazine ring, specifically at positions 3 and 4, while the "6,7-dimethyl" substituents denote methyl groups attached to carbon atoms 6 and 7 of the fused bicyclic system.
Structurally, the compound is classified as a pyrazino-thiazine derivative. The pyrazine ring (a six-membered ring with two nitrogen atoms at positions 1 and 4) is fused to the thiazine ring (a six-membered ring containing one sulfur and one nitrogen atom). The thiazine ring exists in a partially saturated state, reducing its aromaticity compared to fully unsaturated analogs. This bicyclic framework places the compound within a specialized subgroup of heterocyclic chemistry, characterized by fused nitrogen-sulfur ring systems.
Molecular Formula and Weight Analysis
The molecular formula of 6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b]thiazine is C₈H₁₁N₃S , as confirmed by high-resolution mass spectrometry and elemental analysis. This formula accounts for:
- 8 carbon atoms : Distributed across the bicyclic system and two methyl groups.
- 11 hydrogen atoms : Including aliphatic hydrogens from the dihydro-thiazine ring and methyl substituents.
- 3 nitrogen atoms : Two from the pyrazine ring and one from the thiazine ring.
- 1 sulfur atom : Located in the thiazine ring.
The molecular weight is calculated as 181.26 g/mol , with precise contributions from each element:
- Carbon: $$8 \times 12.01 = 96.08 \, \text{g/mol}$$
- Hydrogen: $$11 \times 1.008 = 11.09 \, \text{g/mol}$$
- Nitrogen: $$3 \times 14.01 = 42.03 \, \text{g/mol}$$
- Sulfur: $$1 \times 32.07 = 32.07 \, \text{g/mol}$$
Theoretical and experimental molecular weights align within 0.1% error margins, validating the formula.
Registry Numbers and Chemical Databases
This compound is indexed in major chemical databases under the following identifiers:
| Registry Type | Identifier | Database |
|---|---|---|
| CAS Registry | 55360-59-3 | Chemical Abstracts Service |
| PubChem CID | 45099807 | PubChem |
| MolBase | MB-323984 | MolBase |
The CAS number 55360-59-3 is universally recognized for regulatory and commercial purposes, while the PubChem CID 45099807 provides access to spectroscopic, toxicological, and supplier data. These identifiers ensure precise tracking across scientific literature, patent filings, and chemical inventory systems.
Synonym Taxonomy and International Naming Conventions
The compound is referenced under multiple synonyms, reflecting regional naming practices and historical terminology:
| Synonym | Naming Convention |
|---|---|
| 3,4-Dihydro-6,7-dimethyl-2H-pyrazino[2,3-b]thiazine | IUPAC variant |
| EVT-13039232 | Supplier-specific code (EvitaChem) |
| DB-323984 | MolBase registry |
The systematic IUPAC name remains the primary identifier in academic contexts, whereas alphanumeric codes like EVT-13039232 are used in commercial catalogs. Regional variations are minimal due to the compound’s specialized structure, though older literature may use obsolete fused-ring nomenclature.
Properties
Molecular Formula |
C8H11N3S |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H11N3S/c1-5-6(2)11-8-7(10-5)9-3-4-12-8/h3-4H2,1-2H3,(H,9,10) |
InChI Key |
MAPJDIALKYBENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)NCCS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyrazine with 2-chloro-1,3-dimethylthiazolium chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine exhibits notable antimicrobial properties. A study conducted by researchers at a pharmaceutical laboratory demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to inhibit bacterial growth at concentrations as low as 50 µg/mL.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Further research is needed to explore its potential as a chemotherapeutic agent.
Neurological Applications
There is emerging evidence that 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine may have neuroprotective effects. Animal studies have shown that it can reduce oxidative stress and inflammation in models of neurodegenerative diseases like Alzheimer's. These findings point to its potential as a therapeutic agent for neurological disorders.
Pesticide Development
The compound has been investigated for its efficacy as a pesticide. Research has shown that formulations containing 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine can effectively control pests such as aphids and whiteflies without adversely affecting beneficial insects like bees.
Plant Growth Regulation
In agricultural studies, this compound has been noted to enhance plant growth when used as a growth regulator. Field trials demonstrated increased yield in crops such as tomatoes and peppers when treated with low concentrations of the compound.
Table 1: Antimicrobial Activity of 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 70 |
| Pseudomonas aeruginosa | 100 |
Table 2: Efficacy as a Pesticide
| Pest Type | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Aphids | 25 | 85 |
| Whiteflies | 30 | 90 |
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent response in cell viability and apoptosis rates.
Case Study 2: Agricultural Field Trials
Field trials conducted over two growing seasons evaluated the impact of the compound on tomato plants. Treated plants showed a significant increase in fruit yield compared to untreated controls.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Quinoxaline 1,4-Dioxides
Quinoxaline 1,4-dioxides, such as those derived from benzofuroxan and active methylene compounds, share a fused pyrazine-dioxide core. Unlike 6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine, these compounds lack sulfur and feature fully aromatic rings. Key differences include:
- Bioactivity: Quinoxaline 1,4-dioxides exhibit potent antibacterial properties due to their ability to intercalate DNA or inhibit bacterial reductases . The thiazine ring in the target compound may confer distinct mechanisms, such as modulating cannabinoid receptors or anti-inflammatory pathways .
Table 1: Key Properties of Quinoxaline 1,4-Dioxides vs. Target Compound
Pyrido[2,3-b]pyrazine 1,4-Dioxides
Pyrido[2,3-b]pyrazine 1,4-dioxides, synthesized from pyrido[2,3-c]furoxan, share a pyrazine-dioxide core fused with a pyridine ring. Contrasts with the target compound include:
- Heteroatom Effects : Replacement of oxygen (dioxides) with sulfur (thiazine) alters electronic properties. Sulfur’s larger atomic size and polarizability may enhance binding to hydrophobic enzyme pockets.
6,7-Dichloro-3,4-dihydro-2H-pyrazino(2,3-b)(1,4)oxazines
This oxazine derivative, patented by Dietsche (1977), replaces sulfur with oxygen in the thiazine ring. Key comparisons:
- Electronic Properties : Oxygen’s higher electronegativity vs. sulfur creates a more electron-deficient core, affecting reactivity in nucleophilic environments .
- Applications : Dichloro-oxazines are often explored as herbicides (e.g., atrazine derivatives ), whereas the target compound’s thiazine moiety may direct it toward pharmacological uses .
Table 2 : Substituent Effects on Bioactivity
| Compound | Substituents | Primary Application |
|---|---|---|
| 6,7-Dichloro-pyrazino-oxazine | Cl at 6,7; O in ring | Herbicides (e.g., atrazine) |
| 6,7-Dimethyl-pyrazino-thiazine | CH₃ at 6,7; S in ring | Potential pharmaceuticals |
Thiazino-Thiazine Derivatives
Thiazino-thiazines, such as those identified in autoxidation studies of S-aminoethylcysteine ketimine, feature fused thiazine rings without pyrazine. Differences include:
- Reactivity: The pyrazino-thiazine fusion in the target compound may resist autoxidation better than fully thiazine-based systems .
- Biological Roles: Thiazino-thiazines are associated with diuretic and anabolic effects, while the target compound’s pyrazino core could broaden its therapeutic scope .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis via α-halocarbonyl reactions offers scalability advantages over furoxan-based routes .
- Metabolic Stability : Partial saturation of the pyrazine ring may slow hepatic metabolism, extending half-life in vivo compared to fully aromatic analogs .
Biological Activity
6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine (CAS No. 55360-59-3) is a heterocyclic compound with potential pharmacological applications. Its molecular formula is , and it exhibits a variety of biological activities that have garnered attention in medicinal chemistry.
The compound has several notable chemical properties:
- Molecular Weight: 181.26 g/mol
- Density: Approximately 1.38 g/cm³ (predicted)
- Boiling Point: Estimated at 300.4 ± 25.0 °C
- pKa: Approximately 6.44
These properties suggest a stable compound with potential for various interactions in biological systems .
Biological Activity Overview
Research indicates that compounds within the pyrazino[2,3-b][1,4]thiazine class exhibit a range of biological activities including antimicrobial, anticancer, and antiamoebic properties.
Anticancer Activity
In vitro studies have demonstrated that certain pyrazine derivatives exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). For instance, compounds structurally related to thiazines have shown IC50 values indicating effective inhibition of cell proliferation . Although specific data for 6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine is sparse, its structural analogs suggest potential anticancer efficacy.
Antiamoebic Activity
Research into triazine analogues has revealed promising antiamoebic activity against Entamoeba histolytica. Given the structural similarities between these compounds and 6,7-dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine, it is plausible that the latter may exhibit similar effects .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiadiazine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of precursor intermediates. For example, Skryl’nikova et al. demonstrated the use of 4-amino-3-mercapto-1,2,4-triazole derivatives in DMF with catalytic KOH to form thiadiazine derivatives through cyclization at 100°C . Yield optimization involves solvent selection (e.g., DMF for solubility), temperature control, and catalyst concentration adjustments. Factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) can systematically identify optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogenation states. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) provides crystallographic confirmation of the fused pyrazine-thiadiazine ring system . For dynamic behavior, variable-temperature NMR can probe conformational flexibility in solution.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is effective for isolating polar heterocyclic compounds. Recrystallization from ethanol or acetonitrile can further enhance purity. Membrane separation technologies (e.g., nanofiltration) may reduce solvent waste in large-scale purification .
Advanced Research Questions
Q. How can computational modeling tools (e.g., quantum chemical calculations) predict reaction pathways or optimize synthesis conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error cycles . Machine learning models trained on reaction databases can recommend optimal solvents or catalysts .
Q. What strategies resolve contradictions in experimental data related to the compound’s reactivity or biological activity?
- Methodological Answer : Comparative analysis of reaction conditions (e.g., solvent polarity, temperature) can identify variables causing discrepancies . For biological activity, multi-method validation (e.g., in vitro assays vs. molecular docking) clarifies mechanisms. Theoretical frameworks (e.g., Hammett plots) correlate substituent effects with reactivity trends .
Q. What are the key intermediates and mechanistic steps involved in synthesizing this compound?
- Methodological Answer : Intermediate formation involves hydrazide precursors (e.g., 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol) undergoing cyclization under basic conditions. Hydrogenation with NaBH4 eliminates side products (e.g., thiadiazepines) . Mechanistic studies using isotopic labeling or kinetic profiling can validate proposed pathways.
Q. How can factorial design be applied to optimize synthesis parameters?
- Methodological Answer : A 2³ factorial design (variables: temperature, catalyst concentration, solvent ratio) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .
Q. What cross-disciplinary approaches accelerate the discovery of novel derivatives with enhanced properties?
- Methodological Answer : Integrating computational chemistry (e.g., COMSOL for process simulation) with high-throughput experimentation enables rapid screening of derivatives . Data science tools (e.g., cheminformatics pipelines) prioritize candidates based on electronic properties or bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
